molecular formula C18H20ClNO2 B2794367 2-(1-Benzhydrylazetidin-3-yl)acetic acid;hydrochloride CAS No. 2375267-56-2

2-(1-Benzhydrylazetidin-3-yl)acetic acid;hydrochloride

Cat. No.: B2794367
CAS No.: 2375267-56-2
M. Wt: 317.81
InChI Key: ZOKDAJHCZIGGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Benzhydrylazetidin-3-yl)acetic acid;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring and a benzhydryl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzhydrylazetidin-3-yl)acetic acid;hydrochloride typically involves a multi-step process. One efficient method starts with commercially available benzhydrylazetidin-3-ol. This compound is reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. The resulting mesylate intermediate is then treated with ammonium hydroxide in isopropanol at approximately 70°C to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzhydrylazetidin-3-yl)acetic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be employed to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(1-Benzhydrylazetidin-3-yl)acetic acid;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Benzhydrylazetidin-3-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-benzhydrylazetidine: This compound shares a similar azetidine ring structure but differs in its functional groups.

    Benzhydrylazetidin-3-ol: This compound is a precursor in the synthesis of 2-(1-Benzhydrylazetidin-3-yl)acetic acid;hydrochloride and shares a similar core structure.

Uniqueness

This compound is unique due to its specific combination of functional groups and its hydrochloride salt form. This combination enhances its solubility, stability, and potential for various applications in scientific research and industry.

Properties

IUPAC Name

2-(1-benzhydrylazetidin-3-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2.ClH/c20-17(21)11-14-12-19(13-14)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,14,18H,11-13H2,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKDAJHCZIGGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.